Benzene, [(hexadecyloxy)methyl]-
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Overview
Description
Benzene, [(hexadecyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a hexadecyloxy methyl group. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexadecyloxy)methyl]- typically involves the alkylation of benzene with a hexadecyloxy methyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(hexadecyloxy)methyl]- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the benzene ring while achieving high conversion rates of the starting materials.
Types of Reactions:
Oxidation: Benzene, [(hexadecyloxy)methyl]- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can be further functionalized with various substituents such as nitro groups (NO2) or halogens (Cl, Br) using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogens, AlCl3 as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Scientific Research Applications
Benzene, [(hexadecyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Benzene, [(hexadecyloxy)methyl]- involves its interaction with various molecular targets, primarily through its aromatic ring and the hexadecyloxy methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to penetrate biological membranes. The pathways involved often include:
Aromatic interactions: π-π stacking with other aromatic compounds.
Hydrophobic interactions: Integration into lipid bilayers due to the long alkyl chain.
Comparison with Similar Compounds
Benzene, [(octadecyloxy)methyl]-: Similar structure with an octadecyloxy group instead of hexadecyloxy.
Benzene, [(dodecyloxy)methyl]-: Contains a dodecyloxy group, differing in the length of the alkyl chain.
Uniqueness: Benzene, [(hexadecyloxy)methyl]- is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This length influences its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
144266-45-5 |
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Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
hexadecoxymethylbenzene |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
InChI Key |
XRHLZSKWHCZJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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